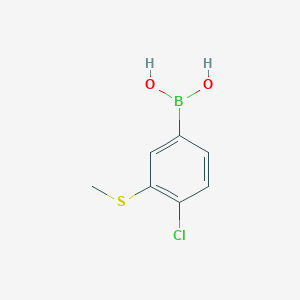

(4-Chloro-3-(methylthio)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Chloro-3-(methylthio)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 202.47 . It is a solid substance that is stored at temperatures between 2-8°C . The compound has a CAS number of 935782-76-6 .

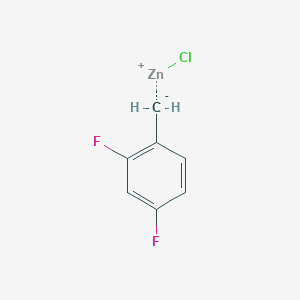

Synthesis Analysis

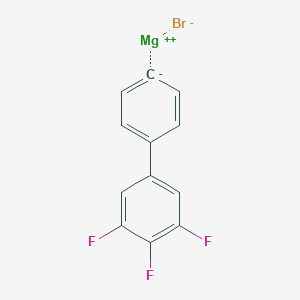

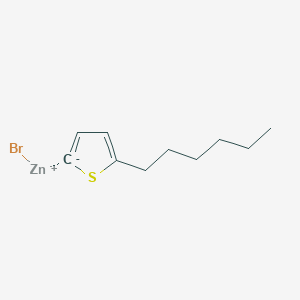

The synthesis of boronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BClO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 . This indicates that the compound has a boron atom connected to two hydroxyl groups and a phenyl ring, which is further substituted with a chlorine atom and a methylthio group.Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in addition reactions with naphthyridine N-oxides and oxyarylation of Heck reaction intermediates .Scientific Research Applications

CMPBA is widely used in scientific research, particularly in the synthesis of various heterocyclic compounds, chiral molecules, and bioactive compounds. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and indoles. It has also been used in the synthesis of chiral molecules, such as chiral auxiliaries, chiral ligands, and chiral catalysts. In addition, it has been used in the synthesis of bioactive compounds, such as anti-tumor agents and anti-inflammatory agents.

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-(methylthio)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of various functional groups and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The compound’s action also involves the conversion of the boron moiety into a broad range of functional groups .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of sodium and potassium salts can enhance the phytotoxicity of similar compounds . .

Advantages and Limitations for Lab Experiments

CMPBA has several advantages for lab experiments. It is a stable compound and can be stored for extended periods of time without significant degradation. It is also soluble in polar organic solvents, making it easy to use in a variety of synthetic reactions. However, it does have some limitations. It is a toxic compound and should be handled with caution in the laboratory. In addition, it is a reactive compound and can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

The potential applications of CMPBA are continuously being explored. Some of the potential future directions for research include the development of new synthetic methods using CMPBA, the synthesis of new bioactive compounds using CMPBA, and the exploration of its potential therapeutic applications. In addition, further research into its biochemical and physiological effects is needed to better understand its potential uses in medicine and other fields.

Synthesis Methods

CMPBA can be synthesized by two main methods. The first method involves the reaction of 4-chloro-3-methylthiophenol with boron trifluoride etherate. The second method involves the reaction of 4-chloro-3-methylthiophenol with boronic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. Both methods produce CMPBA in high yields.

Safety and Hazards

properties

IUPAC Name |

(4-chloro-3-methylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAYPRNLZPCZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)SC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)